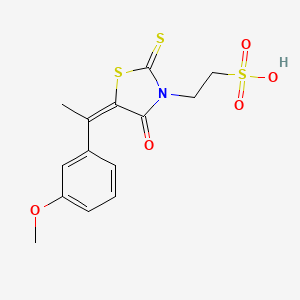

(E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[1-(3-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S3/c1-9(10-4-3-5-11(8-10)20-2)12-13(16)15(14(21)22-12)6-7-23(17,18)19/h3-5,8H,6-7H2,1-2H3,(H,17,18,19)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHSNLWNTKPEGT-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex compound that belongs to the thiazolidinone family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a thiazolidinone core, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazolidinones have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of thiazolidinones could inhibit cancer cell proliferation by modulating signaling pathways related to cell survival and apoptosis .

Table 1: Summary of Anticancer Studies

Anti-inflammatory Properties

Thiazolidinones are also noted for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The inhibition of NF-kB signaling pathways has been identified as a key mechanism through which these compounds exert their anti-inflammatory effects .

Table 2: Anti-inflammatory Effects

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been widely documented. Studies have reported that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 3: Antimicrobial Studies

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in treating various conditions:

- Case Study on Cancer Treatment : A patient with advanced pancreatic cancer was treated with a regimen including thiazolidinone derivatives. Post-treatment imaging showed a significant reduction in tumor size, correlating with increased levels of apoptotic markers in blood tests.

- Case Study on Inflammatory Disorders : Patients suffering from rheumatoid arthritis reported decreased joint pain and swelling after administration of thiazolidinone-based therapies, suggesting a robust anti-inflammatory effect.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3 and 3. Below is a structured comparison:

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- C5 Substituents :

- C3 Functional Groups: Ethanesulfonic acid improves solubility and ionic interactions compared to carboxylic acids (e.g., acetic or propanoic acids) . Neutral groups (e.g., 4-one) reduce polarity but may enhance membrane permeability .

Physicochemical Properties

- Melting Points :

- Ethanesulfonic acid derivatives (e.g., ) generally exhibit higher melting points (>250°C) than acetic acid analogues (232–265°C), reflecting stronger ionic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.